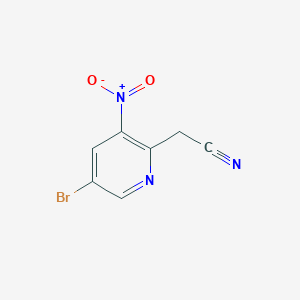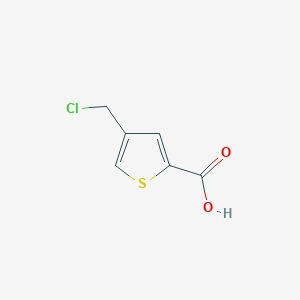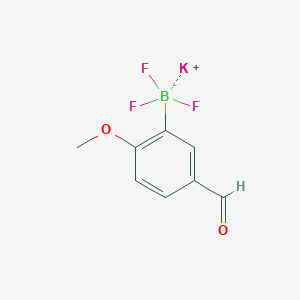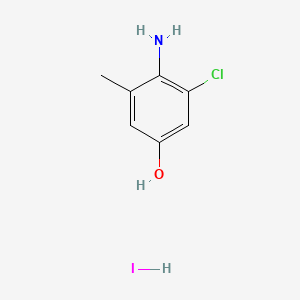
2-Ethynyl-5,6,7,8-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-5,6,7,8-tetrahydroquinoline is a nitrogen-containing heterocyclic compound. It is a derivative of tetrahydroquinoline, which is a saturated form of quinoline. Quinoline and its derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the reaction of 5,6,7,8-tetrahydroquinoline with ethynylating agents under specific conditions. For instance, the reaction can be carried out using ethynyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different biological and chemical properties .
Applications De Recherche Scientifique
2-Ethynyl-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Ethynyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydroquinoline: The parent compound, which lacks the ethynyl group.
Quinoline: An aromatic nitrogen-containing heterocycle with a wide range of biological activities.
2-Ethynylquinoline: A similar compound with an ethynyl group but without the saturated tetrahydro structure
Uniqueness
2-Ethynyl-5,6,7,8-tetrahydroquinoline is unique due to its combination of the ethynyl group and the saturated tetrahydroquinoline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H11N |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
2-ethynyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C11H11N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h1,7-8H,3-6H2 |
Clé InChI |
PABYGYJJEIXFQE-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=NC2=C(CCCC2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15298371.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine](/img/structure/B15298378.png)





![tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B15298420.png)
![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15298430.png)

![2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline] dihydrochloride](/img/structure/B15298442.png)

![{5-Cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15298457.png)
![2-{2-[(Tert-butoxy)carbonyl]-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid](/img/structure/B15298465.png)
